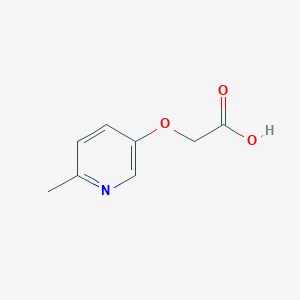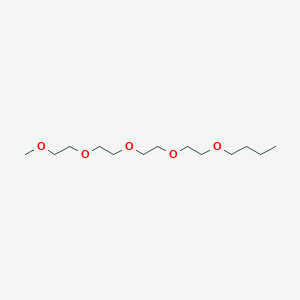
2,5,8,11,14-Pentaoxaoctadecane
Overview
Description
2,5,8,11,14-Pentaoxaoctadecane, also known as tetraethylene glycol butyl methyl ether, is a chemical compound with the molecular formula C13H28O5. It is a significant chemical intermediate widely used in the synthesis of polymers, lubricants, and surfactants. This compound is known for its solubility in organic solvents such as alcohols and ethers .
Preparation Methods
The preparation of 2,5,8,11,14-Pentaoxaoctadecane involves complex synthetic routes that require advanced chemical synthesis techniques. One common method is through the epoxidation of carbonyl compounds. This process involves multiple steps of chemical reactions and precise control conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,5,8,11,14-Pentaoxaoctadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5,8,11,14-Pentaoxaoctadecane has a wide range of scientific research applications:
Chemistry: It is used as a chemical intermediate in the synthesis of various polymers and surfactants.
Biology: It is utilized in the preparation of biological buffers and reagents.
Medicine: It finds applications in the formulation of pharmaceutical products.
Industry: It is used in the production of lubricants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5,8,11,14-Pentaoxaoctadecane involves its interaction with molecular targets and pathways. As a surfactant, it reduces surface tension, allowing for the formation of emulsions and colloids. In biological systems, it can interact with cell membranes and proteins, affecting their function and stability .
Comparison with Similar Compounds
2,5,8,11,14-Pentaoxaoctadecane can be compared with other similar compounds such as:
Polyethylene glycol: Similar in structure but with different chain lengths and properties.
Polypropylene glycol: Another polymer with different chemical properties and applications.
Properties
IUPAC Name |
1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O5/c1-3-4-5-15-8-9-17-12-13-18-11-10-16-7-6-14-2/h3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEQLIIVVZJHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOCCOCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


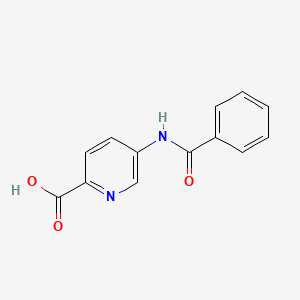
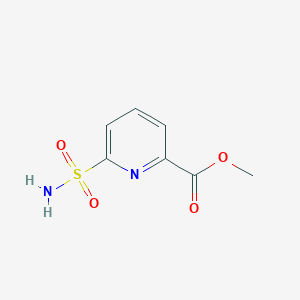


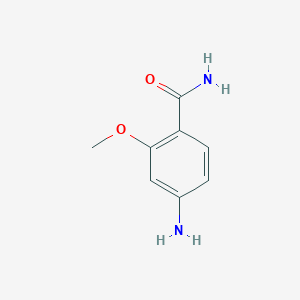
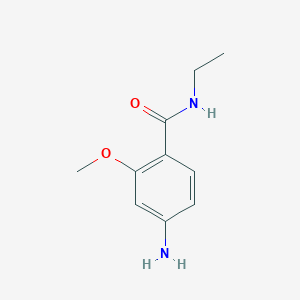
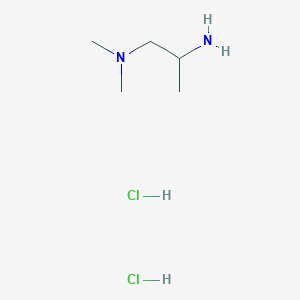
![1H-pyrazolo[3,4-c]pyridin-7-ol](/img/structure/B3153515.png)

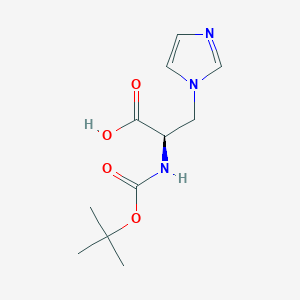


![1-Oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B3153561.png)
